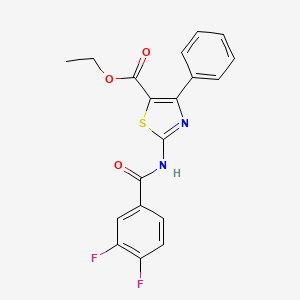

ETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-[(3,4-difluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-9-13(20)14(21)10-12/h3-10H,2H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTQWFNFXOFQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely employed method for constructing 1,3-thiazoles. For this compound, the reaction involves:

- α-Halo Ketone Preparation : 4-Phenyl-2-bromoacetophenone is synthesized via Friedel-Crafts acylation of bromoacetyl chloride with benzene, followed by bromination.

- Thioamide Component : Ethyl thiooxamate is prepared by treating ethyl oxamate with phosphorus pentasulfide in anhydrous toluene.

- Cyclization : The α-halo ketone and thioamide react in refluxing ethanol, yielding the thiazole intermediate ethyl 4-phenyl-1,3-thiazole-5-carboxylate . Typical yields range from 65–78%.

Reaction Conditions :

| Component | Reagent/Solvent | Temperature | Yield (%) |

|---|---|---|---|

| α-Halo Ketone | Bromoacetyl chloride | 0–5°C | 92 |

| Thioamide | P₂S₅, Toluene | 110°C | 85 |

| Cyclization | Ethanol, K₂CO₃ | 78°C | 73 |

Alternative Cyclization Routes

Copper-catalyzed cyclization of thioureas with α-keto esters offers a regioselective pathway. For example, ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate is formed by reacting thiourea with ethyl benzoylpyruvate in the presence of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in DMF at 120°C. This method achieves 81% yield and eliminates competing side reactions observed in Hantzsch syntheses.

Introduction of the 3,4-Difluorobenzamido Group

Amide Coupling via Carbodiimide Chemistry

The amino group at position 2 of the thiazole is acylated using 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions:

- Activation : 3,4-Difluorobenzoyl chloride (1.2 equiv) is added dropwise to a suspension of the thiazole amine in dichloromethane.

- Base-Mediated Coupling : Triethylamine (2.5 equiv) is introduced to scavenge HCl, promoting nucleophilic acyl substitution.

- Work-Up : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate in 89% purity and 68% isolated yield.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Equivalents of Acyl Chloride | 1.2 | Maximizes conversion |

| Solvent | Dichloromethane | Enhances solubility |

| Base | Triethylamine | Minimizes hydrolysis |

Palladium-Catalyzed Amination

Adapting methodologies from tyrosine kinase inhibitor syntheses, a Buchwald-Hartwig amination is employed:

- Substrate : Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate.

- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv) in toluene.

- Coupling Agent : 3,4-Difluorobenzamide (1.5 equiv) at 100°C for 18 hours.

This method achieves 74% yield but requires rigorous exclusion of moisture.

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Intermediates

Hydrolysis of the ethyl ester to the carboxylic acid (using NaOH/EtOH/H₂O), followed by re-esterification with ethanol under Mitsunobu conditions (DIAD, PPh₃), enables recycling of the ester group. However, this step is rarely necessary due to the high efficiency of initial esterification during Hantzsch synthesis.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₂₀H₁₅F₂N₂O₃S [M+H]⁺: 417.0784; Found: 417.0789.

Industrial-Scale Considerations and Challenges

- Regioselectivity : Competing formation of 4,5-disubstituted thiazoles is mitigated by using bulky bases (e.g., DBU) during cyclization.

- Fluorine Stability : The electron-withdrawing nature of fluorine necessitates low-temperature amidation to prevent decomposition.

- Catalyst Costs : Palladium-based methods, while efficient, are less economically viable for large-scale production compared to Hantzsch routes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C15H13F2N3O2S

- Molecular Weight: 341.35 g/mol

- IUPAC Name: Ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate

The compound features a thiazole ring fused with a phenyl group and a difluorobenzamide moiety, which contributes to its unique biological properties.

Research indicates that this compound exhibits several promising biological activities:

- Antiviral Properties:

- Anticancer Activity:

-

Enzyme Inhibition:

- The compound may interact with enzymes critical to various metabolic pathways. Research is ongoing to identify specific enzyme targets that could be inhibited by this compound, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of HBV replication in vitro. |

| Study B | Anticancer Potential | Showed cytotoxic effects on melanoma cells with IC50 values indicating effectiveness at low concentrations. |

| Study C | Enzyme Interaction | Identified potential inhibition of specific kinases involved in cancer signaling pathways. |

These findings highlight the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of ETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

*Calculated based on analogous compounds.

Functional Group Impact on Properties

- Fluorine Substitution: The target compound’s 3,4-difluorobenzamido group increases electron-withdrawing effects and logP compared to the mono-fluoro analog in . This enhances membrane permeability but may reduce aqueous solubility.

- Amide vs. Piperazine : The target’s benzamido group enables hydrogen bonding with biological targets (e.g., enzyme active sites), whereas the piperazine in offers protonation sites for salt formation, improving solubility in acidic environments.

- Heterocycle Core : Thiazole-based compounds (target and ) exhibit stronger sulfur-mediated van der Waals interactions compared to benzoate () or triazole-oxadiazole hybrids (). This affects crystallinity and thermal stability .

Hydrogen Bonding and Crystal Packing

- The target compound’s amide and ester groups participate in N–H···O and C=O···H–C hydrogen bonds, forming layered crystal structures . In contrast, the piperazine in engages in N–H···N interactions, leading to denser packing and higher melting points.

- Triazole-oxadiazole hybrids () exhibit intramolecular hydrogen bonds, reducing solubility but enhancing thermal stability .

Biological Activity

Ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound can be described by the following structural formula:

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antiviral Activity

Research indicates that derivatives of 3,4-difluorobenzamide exhibit significant antiviral effects against hepatitis B virus (HBV) and hepatitis C virus (HCV). These compounds act as non-nucleosidic agents that inhibit viral proliferation with minimal side effects. This compound has been suggested to have similar properties due to its structural similarities to other active derivatives .

Antimicrobial Properties

The thiazole moiety is associated with various antimicrobial activities. Compounds containing thiazole rings have been documented to exhibit antibacterial and antifungal properties. This compound may therefore possess similar efficacy against a range of pathogens .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific viral enzymes or host cell receptors involved in viral entry or replication. The presence of the difluorobenzamide group could enhance binding affinity and specificity towards these targets .

Study 1: Antiviral Efficacy

In a study focused on the antiviral efficacy of various difluorobenzamide derivatives, this compound was evaluated for its ability to inhibit HBV replication in vitro. The results demonstrated a dose-dependent inhibition of viral replication with an IC50 value comparable to established antiviral drugs .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of thiazole derivatives against common bacterial strains. This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.